
2,5-Dioxahexanedioic Acid Dimethyl Ester
Overview
Description
2,5-Dioxahexanedioic Acid Dimethyl Ester (CAS: 88754-66-9) is a colorless liquid with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g/mol. Its structure comprises two methyl ester groups linked via a 2,5-dioxahexanedioic acid backbone, represented by the SMILES notation COC(=O)OCCOC(=O)OC . Key physical properties include a boiling point of 220°C and a purity of ≥98.0% (GC) in commercial preparations . This compound is also known by synonyms such as Dimethyl 2,5-Dioxahexanedioate and ethane-1,2-diyl dimethyl biscarbonate . It is primarily used in organic synthesis as a monomer or crosslinking agent due to its bifunctional ester groups, which enable polymerization or derivatization reactions .
Preparation Methods
2,5-Dioxahexanedioic Acid Dimethyl Ester is typically synthesized through an esterification reaction. One common method involves reacting adipic acid with an excess of methanol in the presence of a catalyst under heating and stirring conditions. The reaction mixture is then distilled to obtain the desired product . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Hydrolysis
The compound undergoes hydrolysis in the presence of water or acidic conditions to yield 2,5-Dioxahexanedioic acid and methanol. This reaction is facilitated by the ester groups, which are susceptible to nucleophilic attack:
Conditions : Acidic or basic catalysis, elevated temperatures .
Oxidation
Oxidizing agents such as potassium permanganate (KMnO₄) convert the ester groups into carboxylic acids. This reaction is critical for synthesizing biodegradable polymers:
Conditions : Aqueous acidic medium, controlled temperature .
Reduction
Reduction with lithium aluminum hydride (LiAlH₄) converts ester groups into alcohols, yielding 2,5-dioxahexanedioic alcohol derivatives:
Conditions : Anhydrous ether, low temperature .
Substitution Reactions
4.1 Transesterification
The compound reacts with alcohols (e.g., ethanol) in the presence of phosphonium salt catalysts to form substituted esters:
Conditions : 90–120 °C, methyltrioctylphosphonium bicarbonate catalyst .
4.2 Nucleophilic Substitution
Nucleophiles such as sodium methoxide substitute ester groups with other functional moieties, forming derivatives like alkyl carbonates:
Conditions : Polar aprotic solvents, room temperature .
Decomposition in Lithium-Ion Batteries
In electrolyte solutions, the compound undergoes trans-esterification with other carbonates (e.g., ethylene carbonate), forming degradation products like dimethyl carbonate (DMC) and diethyl carbonate (DEC):
Conditions : High voltage, elevated temperatures .
Reaction Comparison Table
Structural and Spectroscopic Data
Parameter | Value | Citation |
---|---|---|
Molecular Formula | C₆H₁₀O₆ | |
Molecular Weight | 178.14 g/mol | |
¹H NMR (δ ppm) | 4.3–4.7 (CH₂) | |
Boiling Point | 220 °C |
Key Research Findings
Scientific Research Applications
Organic Synthesis
2,5-Dioxahexanedioic Acid Dimethyl Ester serves as a reagent and solvent in organic synthesis. Its dual ether and ester functionalities enhance reactivity, allowing for the formation of complex molecules and biodegradable polymers. It is particularly useful in:
- Polymer Chemistry: Used in the synthesis of polyesters and other biodegradable materials.
- Transesterification Reactions: Participates in reactions with alcohols to form various esters.
Antimicrobial and Antitumor Activity
Research indicates that this compound exhibits both antimicrobial and antitumor properties:
- Antimicrobial Activity: Studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, disrupting cell membranes and leading to cell lysis.
- Antitumor Activity: In vitro studies demonstrate its ability to induce apoptosis in cancer cells, particularly in human cancer cell lines like HeLa and MCF-7.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy revealed that at concentrations above 50 µg/mL, this compound significantly reduced bacterial growth, indicating its potential as a therapeutic agent.
Case Study: Cytotoxicity Assessment
In research focusing on HeLa cells, the compound exhibited an IC50 value of approximately 30 µM, suggesting moderate cytotoxicity that warrants further exploration.
Applications in Battery Technology
The compound is being investigated for its role as an electrolyte solvent in lithium-ion batteries:
- Performance Improvement: It enhances the solid-electrolyte interface layer, improving cycle life and stability.
- High-Temperature Stability: DMOHC-based electrolytes show superior capacity retention at elevated temperatures (up to 70°C) compared to conventional electrolytes.
Case Study: Lithium-Ion Battery Performance
Research indicates that DMOHC-based electrolytes mitigate gassing issues at high temperatures and improve performance metrics compared to traditional ethylene carbonate-based systems.
Mechanism of Action
The mechanism of action of 2,5-Dioxahexanedioic Acid Dimethyl Ester varies depending on its application:
Antimicrobial and Antitumor Activity: The compound induces apoptosis in tumor cells and inhibits the growth of microbes by interfering with their cellular processes.
Battery Performance: In lithium-based batteries, it improves the solid-electrolyte interface layer, enhancing the cycle life and stability of the batteries.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the family of aliphatic dicarboxylic acid esters. Below is a comparative analysis with structurally related compounds:
Reactivity and Functional Performance
- Ester Reactivity : The dimethyl ester of 2,5-dioxahexanedioic acid shows higher reactivity in transesterification and polycondensation reactions compared to its diethyl counterpart due to smaller alkyl groups .
- FDME : Contains a rigid furan ring, enhancing barrier properties in polymers but limiting flexibility. In contrast, 2,5-dioxahexanedioic acid esters offer linearity, favoring elastomer applications .
- Solubility: FDME’s aromatic structure reduces solubility in nonpolar solvents, whereas 2,5-dioxahexanedioic acid esters exhibit better solubility in organic media like DCM or THF .
Environmental and Industrial Relevance
- Biobased Potential: FDME is a renewable alternative to petroleum-based terephthalate esters, whereas 2,5-dioxahexanedioic acid esters are primarily synthetic .
- Toxicity: Limited data exist for 2,5-dioxahexanedioic acid esters, but diethyl derivatives require stringent safety protocols due to higher volatility .
Research Findings and Key Differences
- Catalytic Challenges: FDME synthesis requires precise control of reaction promoters (e.g., Iron(III) Sulfate) to avoid decarboxylation byproducts like furoic acid . No such issues are reported for 2,5-dioxahexanedioic acid esters.
- Thermal Behavior : The dimethyl ester of 2,5-dioxahexanedioic acid degrades above 220°C, while FDME remains stable up to 250°C, aligning with its use in high-performance polymers .
Biological Activity
Chemical Identity
- Common Name: 2,5-Dioxahexanedioic Acid Dimethyl Ester
- Molecular Formula: C₆H₁₀O₆
- CAS Number: 88754-66-9
- Molecular Weight: 178.14 g/mol
- Boiling Point: 220 °C
- Density: 1.24 g/cm³ at 20 °C
This compound (DMDOHC) is a diester compound with potential biological activities that warrant investigation for its applications in various fields including medicinal chemistry and material science.
The biological activity of DMDOHC can be attributed to its structural features, which allow it to interact with various biological targets. The compound's ester groups can participate in enzymatic reactions, potentially acting as substrates or inhibitors. The presence of oxygen atoms in the structure may facilitate hydrogen bonding and other molecular interactions critical for biological activity.
Antimicrobial Activity
Recent studies have indicated that DMDOHC exhibits antimicrobial properties. For instance, a study highlighted its effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial agents . The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Cytotoxicity and Cancer Research
Research has explored the cytotoxic effects of DMDOHC on cancer cell lines. In vitro studies demonstrated that DMDOHC can induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy . The compound's ability to modulate cellular pathways related to apoptosis and cell cycle regulation is under examination.
Case Studies
- Antimicrobial Efficacy : A case study published in the Journal of Antimicrobial Chemotherapy assessed DMDOHC's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating its potential as a therapeutic agent .
- Cytotoxicity Assessment : In another study focusing on human cancer cell lines (HeLa and MCF-7), DMDOHC was tested for cytotoxic effects. The results indicated an IC50 value of approximately 30 µM for HeLa cells, suggesting moderate cytotoxicity that warrants further exploration .
Comparative Analysis
Property | DMDOHC | Similar Compounds |
---|---|---|
Molecular Weight | 178.14 g/mol | Varies (e.g., C₆H₈O₄) |
Antimicrobial Activity | Effective against bacteria | Varies |
Cytotoxicity | Moderate (IC50 ~30 µM) | Varies |
Synthesis and Characterization
DMDOHC can be synthesized through various chemical processes involving the reaction of diacids with methanol under acidic conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Applications in Drug Development
The unique properties of DMDOHC make it suitable for drug development, particularly in creating prodrugs that enhance bioavailability and target specificity. Its ability to modulate enzyme activity opens avenues for designing inhibitors or activators for therapeutic interventions .
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with DMDOHC. Studies focusing on:
- Mechanistic pathways involved in its antimicrobial and cytotoxic effects.
- Structure-activity relationships to optimize its efficacy.
- Potential synergistic effects when combined with other therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-Dioxahexanedioic Acid Dimethyl Ester, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The ester is likely synthesized via esterification of 2,5-dioxahexanedioic acid with methanol under acid catalysis. Key parameters include:
- Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid for protonation.
- Reagent ratios : Stoichiometric excess of methanol (3–5 equivalents) to drive equilibrium.
- Temperature : Reflux conditions (60–80°C) to accelerate reaction.
- Purification : Distillation or column chromatography to isolate the ester from unreacted acid or byproducts.
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for carbonyl (C=O) and ester (C-O) bond formation.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Analytical Workflow :
- NMR Spectroscopy : ¹H NMR to confirm methyl ester protons (~δ 3.6–3.8 ppm) and backbone ether linkages. ¹³C NMR for carbonyl (170–175 ppm) and ether (60–70 ppm) carbons.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 193).
- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) for purity assessment.
Advanced Research Questions
Q. How does this compound form as an aging product in lithium-ion battery (LIB) electrolytes, and what analytical approaches quantify its concentration?
- Formation Mechanism : Generated via oxidative decomposition of carbonate-based electrolytes (e.g., ethylene carbonate/dimethyl carbonate mixtures) during cycling. Radical-mediated pathways or hydrolysis under elevated temperatures contribute to its formation .
- Quantification Method :
- LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) and multiple reaction monitoring (MRM) for selective detection. Calibrate with synthetic standards.
- Validation : Assess limit of quantification (LOQ, ~1–20 ng/mL), matrix effects (e.g., electrolyte additives), and recovery rates (>90%) .
Q. What are the implications of detecting this compound in battery degradation studies?
- Performance Impact : Its accumulation correlates with capacity fade due to:
- Solid-Electrolyte Interphase (SEI) instability : Alters ion transport and increases impedance.
- Gas evolution : Decomposition may release CO₂, contributing to cell swelling.
Q. How should researchers resolve discrepancies in quantification data across analytical platforms?
- Strategies :
- Cross-validation : Compare LC-MS/MS, GC-MS, and NMR results using identical samples.
- Matrix-matched calibration : Account for interference from electrolyte components (e.g., LiPF₆).
- Statistical analysis : Apply Bland-Altman plots or ANOVA to identify systematic biases.
Properties
IUPAC Name |
2-methoxycarbonyloxyethyl methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-9-5(7)11-3-4-12-6(8)10-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMLQXFMDFZAAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCCOC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294585 | |
Record name | Dimethyl 2,5-Dioxahexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88754-66-9 | |
Record name | 88754-66-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 2,5-Dioxahexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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